molecular formula C7H4F3IN2O2 B1391792 2-Iodo-4-nitro-6-(trifluoromethyl)aniline CAS No. 400-69-1

2-Iodo-4-nitro-6-(trifluoromethyl)aniline

Cat. No.: B1391792
CAS No.: 400-69-1
M. Wt: 332.02 g/mol
InChI Key: BIBLFYZKPGWXNN-UHFFFAOYSA-N
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Description

“2-Iodo-4-nitro-6-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H5F3IN2O2 . It is related to “2-Nitro-4-(trifluoromethyl)aniline” and "4-iodo-2-(trifluoromethyl)aniline" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H5F3IN2O2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 .

Scientific Research Applications

  • Supramolecular Structures and Interactions : Research by Glidewell et al. (2004) explored the supramolecular structures of isomeric iodo-N-(nitrobenzyl)anilines, including compounds similar to 2-Iodo-4-nitro-6-(trifluoromethyl)aniline. They found that these molecules are linked into chains or frameworks through hydrogen bonds and interactions like iodo-nitro and aromatic pi-pi stacking interactions. These studies are significant for understanding the molecular interactions and structural characteristics of these compounds (Glidewell et al., 2004).

  • Spectroscopic Analysis and Electronic Properties : Saravanan et al. (2014) conducted a detailed spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, a compound closely related to the one . They used Fourier transform infrared (FT-IR) and Raman spectra to analyze the vibrational, structural, and thermodynamic characteristics of the compound. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be relevant in various applications, including material science and pharmaceuticals (Saravanan et al., 2014).

  • Chemoselective Hydrogenation Processes : Research has been conducted on the chemoselective hydrogenation of iodo-nitroaromatics, which is relevant to compounds like this compound. Baramov et al. (2017) investigated the stability and selectivity of catalysts used for this process, which is vital for pharmaceutical and chemical manufacturing (Baramov et al., 2017).

  • Mechanism of Nitro Group Reduction : Studies like those by Sheng et al. (2016) on the reduction of nitrobenzene to aniline over catalysts provide insights into the mechanisms of reactions involving nitro groups, which are a key feature in compounds like this compound. Understanding these mechanisms is crucial for industrial applications in the synthesis of chemicals (Sheng et al., 2016).

  • Catalytic Applications in Organic Synthesis : Research on catalysts used for the transfer hydrogenation of nitro compounds to anilines, as discussed by Jagadeesh et al. (2015), is highly relevant. Such studies contribute to the efficient and selective synthesis of anilines, a class of compounds related to this compound (Jagadeesh et al., 2015).

Safety and Hazards

“4-iodo-2-(trifluoromethyl)aniline” is associated with certain hazards. It has been assigned the GHS07 pictogram and the hazard statements H315, H319, H335. The precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

2-iodo-4-nitro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IN2O2/c8-7(9,10)4-1-3(13(14)15)2-5(11)6(4)12/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBLFYZKPGWXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253146
Record name 2-Iodo-4-nitro-6-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-69-1
Record name 2-Iodo-4-nitro-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-4-nitro-6-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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